molecular formula C26H40N2O B1625576 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine CAS No. 57202-57-0

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Cat. No.: B1625576
CAS No.: 57202-57-0
M. Wt: 396.6 g/mol
InChI Key: IHQUQNPGVVLDKR-UHFFFAOYSA-N
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Description

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a heptyloxyphenyl group and a nonyl chain, makes it a compound of interest for research and industrial applications.

Preparation Methods

The synthesis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxybenzaldehyde.

    Synthesis of the Pyrimidine Core: The 4-heptyloxybenzaldehyde is then reacted with a suitable amine, such as guanidine, under acidic conditions to form the pyrimidine core.

    Introduction of the Nonyl Chain: The final step involves the alkylation of the pyrimidine core with nonyl bromide in the presence of a base to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine can be compared with other similar compounds, such as:

    2-(4-Heptyloxyphenyl)-5-pentylpyridine: This compound has a similar structure but with a pentyl chain instead of a nonyl chain, which may affect its physical and chemical properties.

    2-(4-Heptyloxyphenyl)benzothiazole: This compound contains a benzothiazole core instead of a pyrimidine core, leading to different reactivity and applications.

    5-Substituted Uracils: These compounds have a similar pyrimidine core but with different substituents, which can influence their biological activities and applications.

Properties

IUPAC Name

2-(4-heptoxyphenyl)-5-nonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQUQNPGVVLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481871
Record name 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57202-57-0
Record name 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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